molecular formula C16H22N4O2 B12222866 2-[5-(Oxane-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine

2-[5-(Oxane-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine

Cat. No.: B12222866
M. Wt: 302.37 g/mol
InChI Key: OGKZLXNHJDROBL-UHFFFAOYSA-N
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Description

2-[5-(Oxane-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a complex organic compound featuring a pyrrolidine ring fused with a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Oxane-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine typically involves the construction of the pyrrolidine and pyrimidine rings followed by their fusion. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the use of catalytic amounts of bismuth nitrate pentahydrate in the presence of ultrasonic exposure can yield pyrrole derivatives with high efficiency .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Oxane-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[5-(Oxane-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(Oxane-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and pyrimidine derivatives, such as:

  • Pyrrolopyrazine derivatives
  • Pyrrole-2-carboxaldehyde derivatives

Uniqueness

What sets 2-[5-(Oxane-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine apart is its unique fused ring structure, which may confer distinct biological activities and chemical properties compared to other similar compounds .

Properties

Molecular Formula

C16H22N4O2

Molecular Weight

302.37 g/mol

IUPAC Name

oxan-2-yl-(2-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone

InChI

InChI=1S/C16H22N4O2/c21-15(14-4-1-2-7-22-14)19-8-12-10-20(11-13(12)9-19)16-17-5-3-6-18-16/h3,5-6,12-14H,1-2,4,7-11H2

InChI Key

OGKZLXNHJDROBL-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)C(=O)N2CC3CN(CC3C2)C4=NC=CC=N4

Origin of Product

United States

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